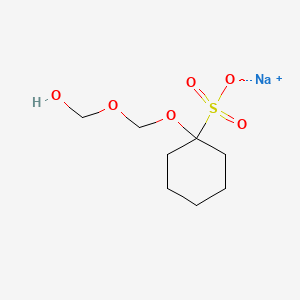
Hydrazinecarbothioamide, 2,2'-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydrazinecarbothioamide and ethoxyethyl groups, making it a valuable subject for research and application in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) typically involves the reaction of hydrazinecarbothioamide with ethoxyethyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation while minimizing side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or hydrazines. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations. In biology and medicine, this compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) can be compared with other similar compounds, such as hydrazinecarbothioamide derivatives and ethoxyethyl-substituted molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity . For instance, hydrazinecarbothioamide derivatives may exhibit different oxidation states and substitution patterns, leading to variations in their chemical and biological properties .
Similar Compounds
- Hydrazinecarbothioamide derivatives
- Ethoxyethyl-substituted molecules
- Piperazine derivatives
Propiedades
Número CAS |
5093-92-5 |
|---|---|
Fórmula molecular |
C10H20N6OS2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-[(Z)-[(1E)-3-ethoxy-1-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]-3-methylthiourea |
InChI |
InChI=1S/C10H20N6OS2/c1-5-17-7(2)8(14-16-10(19)12-4)6-13-15-9(18)11-3/h6-7H,5H2,1-4H3,(H2,11,15,18)(H2,12,16,19)/b13-6+,14-8- |
Clave InChI |
XBFRPDHYSZXWNV-SHNANBSCSA-N |
SMILES isomérico |
CCOC(C)/C(=N\NC(=S)NC)/C=N/NC(=S)NC |
SMILES canónico |
CCOC(C)C(=NNC(=S)NC)C=NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















